molecular formula C6H8N2O3 B2442084 methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS No. 1001519-16-9

methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2442084
CAS No.: 1001519-16-9
M. Wt: 156.141
InChI Key: PCSYENHALRROFA-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a hydroxymethyl group at position 1 and a carboxylate ester group at position 3

Scientific Research Applications

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Pyrazole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to avoid inhalation, ingestion, or skin contact, and to use appropriate personal protective equipment .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of synthetic methods for its preparation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydroxymethyl group can be introduced via subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Methyl 1-(carboxymethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 1-(hydroxymethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at position 4.

    Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 1-(hydroxymethyl)-1H-imidazole-3-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both hydroxymethyl and carboxylate groups provides multiple sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 1-(hydroxymethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-6(10)5-2-3-8(4-9)7-5/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSYENHALRROFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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